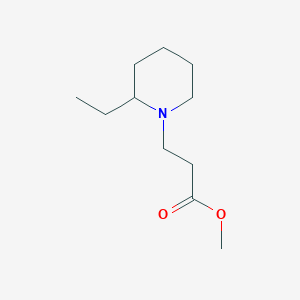

Methyl 3-(2-ethylpiperidin-1-yl)propanoate

Description

Significance of Piperidine (B6355638) and Propanoate Scaffolds in Modern Organic Synthesis and Chemical Biology Research

The piperidine scaffold is one of the most prevalent heterocyclic motifs in approved pharmaceuticals, underscoring its importance in drug discovery. researchgate.netresearchgate.net This six-membered nitrogen-containing heterocycle is a key structural component in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including analgesic, antipsychotic, antihistaminic, and anti-cancer effects. researchgate.netijnrd.org The conformational flexibility of the piperidine ring allows it to interact with a variety of biological targets with high affinity and selectivity. nih.gov In medicinal chemistry, the introduction of a piperidine moiety can modulate physicochemical properties such as lipophilicity and basicity, which in turn can enhance the pharmacokinetic profile of a drug candidate. thieme-connect.com

Propanoate esters, on the other hand, are valuable intermediates in organic synthesis and can serve as prodrugs to improve the therapeutic efficacy of pharmaceuticals. numberanalytics.com The ester functionality can be readily hydrolyzed in vivo by esterases to release the active form of a drug, a strategy often employed to enhance bioavailability and control the rate of drug release. In organic synthesis, propanoate esters are versatile precursors for a variety of chemical transformations. wikipedia.org The propanoate moiety itself, derived from propanoic acid, is recognized as a safe food additive by regulatory bodies, and its derivatives are used in a range of applications from preservatives to flavoring agents. drugbank.com

The combination of a piperidine ring and a propanoate ester in a single molecule, as seen in Methyl 3-(2-ethylpiperidin-1-yl)propanoate, offers a compelling structural framework for the design of novel bioactive compounds. The piperidine unit can provide the core pharmacophore for interacting with a biological target, while the propanoate side chain can be fine-tuned to optimize the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Research Context of 2-Ethylpiperidine (B74283) Derivatives as Versatile Building Blocks

2-Ethylpiperidine, a substituted piperidine, is a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. ontosight.aichemimpex.com The presence of the ethyl group at the 2-position of the piperidine ring introduces a chiral center, allowing for the synthesis of stereospecific compounds, which is often crucial for biological activity. thieme-connect.com The ethyl group can also influence the steric and electronic properties of the piperidine ring, which can be exploited to achieve desired interactions with biological targets.

In synthetic organic chemistry, 2-ethylpiperidine derivatives serve as key intermediates in the construction of a variety of molecular architectures. chemimpex.com They can be readily functionalized at the nitrogen atom or at other positions on the ring to generate a diverse library of compounds for screening in drug discovery programs. The reactivity of the secondary amine in the piperidine ring allows for the introduction of a wide range of substituents, including the propanoate side chain present in this compound.

The utility of 2-ethylpiperidine as a synthetic intermediate is highlighted by its application in the synthesis of various biologically active compounds. Its structural motif is found in a number of natural products and synthetic molecules with interesting pharmacological profiles. The ability to incorporate the 2-ethylpiperidine scaffold into larger molecules makes it a valuable tool for chemists seeking to create novel compounds with tailored properties.

Overview of Current Academic Research Trajectories for this compound Analogues

While specific research on this compound is limited, the broader class of N-substituted piperidine derivatives is a vibrant area of academic and industrial research. Current research trajectories for analogues of this compound are largely focused on the exploration of their potential as therapeutic agents for a range of diseases.

One significant area of investigation is the development of novel analgesics. The piperidine scaffold is a well-established pharmacophore for opioid receptors, and researchers continue to synthesize and evaluate new derivatives with the aim of discovering compounds with improved efficacy and reduced side effects compared to existing pain medications.

Another major research focus is on compounds targeting the central nervous system (CNS). Piperidine derivatives are being investigated for the treatment of a variety of CNS disorders, including Alzheimer's disease, schizophrenia, and depression. nih.govajchem-a.com The ability of the piperidine moiety to cross the blood-brain barrier makes it an attractive scaffold for the design of CNS-active drugs. For instance, researchers are designing multipotent 2-piperidone (B129406) derivatives for the treatment of Alzheimer's disease by targeting both β-amyloid aggregation and neuroinflammation. nih.gov

Furthermore, the antimicrobial and anticancer activities of N-substituted piperidines are being actively explored. biointerfaceresearch.comnih.gov Scientists are synthesizing novel piperidine-containing compounds and evaluating their efficacy against various bacterial, fungal, and cancer cell lines. The goal is to identify new leads for the development of next-generation antibiotics and chemotherapeutic agents. For example, N-acyl derivatives of piperidine-containing natural products have shown promising antimicrobial and antiviral activities. mdpi.com

The synthesis of these analogues often involves the development of novel and efficient synthetic methodologies. There is a continuous effort to devise greener and more sustainable approaches for the construction of the piperidine ring and for its subsequent functionalization. ajchem-a.comnih.gov

Data Tables

Due to the limited availability of experimental data for this compound, the following tables provide representative data for analogous N-substituted piperidine derivatives. This information is intended to be illustrative of the types of properties and biological activities that might be expected for this class of compounds.

Table 1: Physicochemical Properties of Representative N-Acylpiperidine Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |

| 1-Acetylpiperidine | C₇H₁₃NO | 127.18 | 0.6 | 7.5 |

| Methyl 3-(piperidin-1-yl)propanoate | C₉H₁₇NO₂ | 171.24 | 1.2 | 8.7 |

| Ethyl 3-(piperidin-1-yl)propanoate | C₁₀H₁₉NO₂ | 185.26 | 1.6 | 8.8 |

Data for 1-Acetylpiperidine from PubChem CID 12058. nih.gov Data for other compounds are representative of similar structures.

Table 2: Biological Activities of Structurally Related Piperidine Derivatives

| Compound Class | Biological Activity | Therapeutic Area |

| N-Arylpiperidines | Antimicrobial | Infectious Diseases |

| 2-Piperidone Derivatives | Inhibition of β-amyloid aggregation, Anti-inflammatory | Alzheimer's Disease |

| N-Acyl Anabasine Derivatives | Analgesic, Antiviral | Pain Management, Infectious Diseases |

This table summarizes general activities reported for classes of compounds structurally related to this compound. nih.govnih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-ethylpiperidin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-10-6-4-5-8-12(10)9-7-11(13)14-2/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELFTYBWHOFPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Foundational Synthetic Routes to Methyl 3-(2-ethylpiperidin-1-yl)propanoate and Related Beta-Amino Esters

The synthesis of this compound and similar beta-amino esters can be achieved through several established chemical reactions. These routes include the formation of the ester and the functionalization of the piperidine (B6355638) ring.

Esterification Approaches for Propanoate Moiety Installation

A primary method for installing the propanoate moiety is through esterification. The Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgmdpi.com In the context of beta-amino acids, this method can be employed, although the presence of the amino group can sometimes lead to side reactions, necessitating careful control of reaction conditions. mdpi.comscirp.org For the synthesis of this compound, the corresponding carboxylic acid, 3-(2-ethylpiperidin-1-yl)propanoic acid, would be reacted with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reaction is typically shifted towards the product ester by removing water as it is formed. organic-chemistry.org

| Reaction | Reactants | Catalyst | Product |

| Fischer-Speier Esterification | 3-(2-ethylpiperidin-1-yl)propanoic acid, Methanol | H₂SO₄ or p-TsOH | This compound |

Nucleophilic Substitution Reactions in Piperidine Functionalization

The 2-ethylpiperidine (B74283) core of the target molecule can be synthesized or functionalized through nucleophilic substitution reactions. One approach involves the alkylation of a pre-existing piperidine ring. For instance, the nitrogen of piperidine can be alkylated, though in this case, the substitution is on the carbon skeleton. odu.edu A more relevant approach for creating the C-C bond at the 2-position is the alkylative ring-opening of a strained ring system like an aziridine. researchgate.netnih.govnih.gov Non-activated aziridines can be inert, but activation through the formation of an aziridinium (B1262131) ion allows for ring-opening by a nucleophile, such as an ethyl organometallic reagent (e.g., ethylmagnesium bromide or ethyllithium), to introduce the ethyl group at the desired position. researchgate.netnih.gov

Another strategy involves the direct C-H functionalization of the piperidine ring, which has emerged as a powerful tool in modern synthetic chemistry. nih.gov While direct alkylation at the C-2 position can be challenging due to electronic effects, catalytic methods using dirhodium catalysts have shown promise in achieving site-selective functionalization. nih.gov

Aza-Michael Addition Strategies for the Formation of Beta-Amino Carbonyl Derivatives

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a highly efficient method for forming the carbon-nitrogen bond in beta-amino esters. ntu.edu.sgresearchgate.netrsc.orggeorgiasouthern.edu In the synthesis of this compound, this would involve the reaction of 2-ethylpiperidine with methyl acrylate (B77674). researchgate.netresearchgate.net This reaction can often be performed under mild conditions, sometimes even without a catalyst, by simply heating the neat reactants. d-nb.info However, Lewis acids or Brønsted acids can be used to accelerate the reaction. georgiasouthern.edu The versatility and high yields associated with the aza-Michael addition make it a very attractive route for the synthesis of this and related compounds. researchgate.net

| Michael Donor | Michael Acceptor | Product |

| 2-Ethylpiperidine | Methyl acrylate | This compound |

Stereoselective Synthesis and Chiral Resolution of 2-Ethylpiperidine Precursors

The 2-ethylpiperidine moiety of the target molecule contains a stereocenter, making stereoselective synthesis or chiral resolution a critical aspect for obtaining enantiomerically pure forms.

Enzymatic Hydrolysis for Enantiopure 2-Ethylpiperidine Derivatives

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. nih.gov This method utilizes enzymes, such as lipases, which can selectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. nih.govcore.ac.uk For the preparation of enantiopure 2-ethylpiperidine, a racemic mixture of an ester derivative, such as 2-ethylpiperidine acetate, could be subjected to enzymatic hydrolysis. whiterose.ac.uk The resulting products, an enantiomerically enriched alcohol and the unreacted ester, can then be separated. Lipases from various sources, such as Candida antarctica lipase (B570770) B (CALB) and lipases from Pseudomonas species, have been successfully employed for the resolution of piperidine derivatives. nih.govcore.ac.ukmdpi.com

| Racemic Substrate | Enzyme | Products |

| (±)-N-acetyl-2-ethylpiperidine ester | Lipase | (R)-N-acetyl-2-ethylpiperidine alcohol + (S)-N-acetyl-2-ethylpiperidine ester |

Advanced Derivatization Strategies for the Piperidine Ring and Propanoate Chain

Further modification of this compound can lead to a diverse range of derivatives with potentially interesting properties. These derivatizations can target either the piperidine ring or the propanoate chain.

The piperidine ring is a common scaffold in medicinal chemistry and its functionalization is of great interest. researchgate.netacs.orgresearchgate.net The nitrogen atom can be further alkylated or acylated if it is a secondary amine, though in the target molecule it is tertiary. The carbon skeleton of the piperidine ring can be functionalized through various C-H activation strategies, allowing for the introduction of new substituents at different positions. acs.org

The propanoate chain offers several handles for derivatization. The ester group can be hydrolyzed back to the carboxylic acid, which can then be converted into a variety of other functional groups. For example, the carboxylic acid can be coupled with amines to form amides, a common transformation in drug discovery to modulate physicochemical properties. nih.gov Alternatively, the ester can be reduced to the corresponding primary alcohol, 3-(2-ethylpiperidin-1-yl)propan-1-ol, using reducing agents like lithium aluminum hydride. acs.orgacs.orgorganic-chemistry.orgstackexchange.comnih.gov This amino alcohol can then serve as a precursor for further modifications.

| Starting Material | Reagent/Condition | Product |

| This compound | LiAlH₄ | 3-(2-ethylpiperidin-1-yl)propan-1-ol |

| 3-(2-ethylpiperidin-1-yl)propanoic acid | Amine, Coupling agent | N-substituted 3-(2-ethylpiperidin-1-yl)propanamide |

Modification of the Ester Group for Synthetic Diversification

The methyl ester functionality of this compound is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups and the synthesis of diverse derivatives. Key transformations of the ester group include hydrolysis, transesterification, amide formation, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(2-ethylpiperidin-1-yl)propanoic acid, under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). ajchem-a.com This reaction is generally irreversible and proceeds to completion. uni.lu For sterically hindered esters, which can be resistant to saponification, milder, non-aqueous conditions using reagents like sodium hydroxide in a methanol/dichloromethane mixture at room temperature have been shown to be effective. arkat-usa.orgresearchgate.net Acid-catalyzed hydrolysis, using a dilute mineral acid like hydrochloric or sulfuric acid, is a reversible process, and driving the reaction to completion often requires a large excess of water. ajchem-a.com

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Amide Formation: The methyl ester can be converted to a wide range of amides through reaction with primary or secondary amines. This transformation can be achieved directly by heating the ester with the amine, sometimes with a catalyst. nih.gov For less reactive or sterically hindered amines, the ester is often first hydrolyzed to the carboxylic acid, which is then activated with a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) before reaction with the amine. chimia.ch The synthesis of sterically hindered amides can be particularly challenging, and alternative methods such as the coupling of Grignard reagents with isocyanates have been developed to overcome these difficulties. nih.gov

Reduction: The ester group can be reduced to the corresponding primary alcohol, 3-(2-ethylpiperidin-1-yl)propan-1-ol. This is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The reduction of β-amino esters can sometimes be challenging due to the presence of the amine functionality. researchgate.net

| Reaction | Reagents and Conditions | Product | Key Considerations |

|---|---|---|---|

| Hydrolysis (Basic) | NaOH (aq), heat | 3-(2-ethylpiperidin-1-yl)propanoic acid sodium salt | Irreversible; for hindered esters, non-aqueous methods may be needed. ajchem-a.comarkat-usa.orgresearchgate.net |

| Hydrolysis (Acidic) | H₂SO₄ (aq) or HCl (aq), heat | 3-(2-ethylpiperidin-1-yl)propanoic acid | Reversible; requires excess water. ajchem-a.com |

| Amide Formation | R¹R²NH, heat or via carboxylic acid and coupling agents | N,N-disubstituted-3-(2-ethylpiperidin-1-yl)propanamide | Direct amidation can be challenging; activation of the corresponding carboxylic acid is a common strategy. nih.govchimia.ch |

| Reduction | LiAlH₄, anhydrous ether | 3-(2-ethylpiperidin-1-yl)propan-1-ol | Requires a strong reducing agent. |

Introduction of Diverse Substituent Patterns on the Piperidine Ring

The functionalization of the piperidine ring of this compound allows for the introduction of various substituents, which can significantly impact the molecule's properties. The presence of the N-alkyl group and the 2-ethyl substituent influences the regioselectivity of these reactions.

α-Functionalization: The positions adjacent to the nitrogen atom (C2 and C6) are susceptible to functionalization. One common strategy involves the formation of an iminium ion intermediate, which can then be attacked by a nucleophile. nih.gov This can be achieved through oxidation of the N-alkyl piperidine. The regioselectivity of iminium ion formation and subsequent nucleophilic attack can be influenced by the steric and electronic nature of the substituents on the piperidine ring.

Directed Ortho-Metalation (DoM): This powerful technique can be used to introduce substituents at specific positions on the piperidine ring by using a directing group to guide a metalating agent (typically an organolithium reagent) to an adjacent position. wikipedia.orgharvard.edu While the propanoate side chain itself is not a classical directing group, strategic modification of the N-substituent could enable directed metalation at various positions on the piperidine ring.

C-H Activation: Direct C-H activation is an increasingly important tool for the functionalization of heterocyclic rings. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, have been used for the site-selective functionalization of piperidines, with the regioselectivity often controlled by the choice of catalyst and the nature of the N-protecting group. nih.gov

| Position | Methodology | Potential Substituents | Key Considerations |

|---|---|---|---|

| C2/C6 | α-Functionalization via Iminium Ion | Alkyl, Aryl, Cyano | Regioselectivity can be influenced by existing substituents. nih.gov |

| Various | Directed Ortho-Metalation (DoM) | Halogens, Carbonyls, Alkyls | Requires a suitable directing group on the nitrogen or the ring. wikipedia.orgharvard.edu |

| Various | Transition-Metal Catalyzed C-H Activation | Aryl, Alkyl | Site-selectivity is a key challenge and is often catalyst-controlled. nih.gov |

Elaboration of the Ethyl Substituent and its Impact on Synthesis

The ethyl group at the C2 position of the piperidine ring is another site for synthetic modification, although it is generally less reactive than the ester group or the positions adjacent to the nitrogen.

Side-Chain Oxidation: The benzylic position of an alkyl group on an aromatic ring is susceptible to oxidation to a carboxylic acid. libretexts.org While the ethyl group on the piperidine ring is not benzylic, enzymatic or strong chemical oxidation could potentially lead to the formation of a carboxylic acid or a ketone at the carbon attached to the ring. researchgate.net

Radical Reactions: Radical-mediated reactions could be employed to introduce functionality at the ethyl group. For instance, a radical initiator could promote halogenation at the ethyl side chain, which could then be further elaborated.

The presence and nature of the 2-ethyl group have a significant impact on the synthesis and derivatization of this compound. It introduces a chiral center, meaning the compound can exist as a pair of enantiomers. The steric bulk of the ethyl group can also influence the reactivity of the adjacent C2 and C6 positions on the piperidine ring, as well as the approach of reagents to the nitrogen atom and the ester functionality.

| Modification | Potential Reagents | Potential Products | Impact on Synthesis |

|---|---|---|---|

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) or enzymatic methods | 2-(1-carboxyethyl)piperidine or 2-acetylpiperidine derivatives | Introduces new functional groups for further derivatization. |

| Halogenation | Radical halogenating agents (e.g., NBS) | 2-(1-haloethyl)piperidine derivatives | Provides a handle for nucleophilic substitution reactions. |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

No specific ¹H and ¹³C NMR data for Methyl 3-(2-ethylpiperidin-1-yl)propanoate could be located in the available literature.

Detailed mass spectrometry and high-resolution mass spectrometry data for this compound are not publicly available.

The infrared spectroscopy data for this compound has not been published in the accessible scientific literature.

Chromatographic Methods for Separation, Isolation, and Purity Determination

Specific HPLC methods and findings for the analysis of this compound are not documented in available research.

There is no available information on the gas chromatographic analysis of this compound.

Stereochemical Analysis Techniques

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical aspect of chemical research, particularly in the synthesis and analysis of complex organic compounds. For a molecule with one or more chiral centers, such as this compound, which possesses a chiral center at the 2-position of the piperidine (B6355638) ring, different stereoisomers can exhibit distinct biological activities and physical properties. Consequently, the ability to accurately characterize the stereochemistry of such compounds is of paramount importance. A variety of analytical techniques are employed for this purpose, with optical rotation measurements being a foundational method.

Optical rotation is a physical property of chiral substances, which are molecules that are non-superimposable on their mirror images. libretexts.orgyoutube.com These mirror-image isomers are known as enantiomers. When a beam of plane-polarized light is passed through a solution containing a chiral compound, the plane of the light is rotated either to the right (dextrorotatory, denoted by a '+' sign) or to the left (levorotatory, denoted by a '-' sign). libretexts.orgyoutube.com This phenomenon is known as optical activity and is measured using an instrument called a polarimeter. wikipedia.org

The magnitude of the observed rotation is dependent on several factors, including the concentration of the sample, the length of the light path through the sample, the temperature, and the wavelength of the light used. libretexts.orgwikipedia.org To standardize these measurements, the concept of specific rotation ([α]) is used. It is an intrinsic property of a chiral compound and is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l × c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter tube in decimeters.

c is the concentration of the sample in grams per milliliter (or grams per 100 milliliters, depending on the convention). wikipedia.org

A pair of enantiomers will rotate plane-polarized light to an equal but opposite extent. For instance, if the (R)-enantiomer of a compound has a specific rotation of +10°, the (S)-enantiomer will have a specific rotation of -10°. A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive as the rotations of the individual enantiomers cancel each other out. libretexts.org

In the context of research on this compound, optical rotation measurements would be a fundamental technique to:

Determine the stereochemical outcome of a synthesis.

Assess the enantiomeric purity of a sample.

Characterize and differentiate between the enantiomers of the compound.

Despite a thorough review of scientific literature, specific optical rotation data for the enantiomers of this compound have not been publicly reported. However, to illustrate how such data is presented, the optical rotation of a structurally similar precursor, (S)-2-methylpiperidine, is provided in the table below. This data serves as an example of the type of information that would be determined for this compound in a research setting.

Table 1: Illustrative Optical Rotation Data of a Structurally Similar Precursor

This table is for illustrative purposes only, as specific optical rotation data for this compound is not available in the cited literature. The data presented is for (S)-2-methylpiperidine.

| Compound | Specific Rotation ([α]D) | Concentration (c) | Solvent | Reference |

| (S)-2-methylpiperidine | +8.9° | 2 g/100mL | Ethanol | researchgate.net |

| (R)-2-methylpiperidine | -8.9° (inferred) | 2 g/100mL | Ethanol | libretexts.orgresearchgate.net |

Mechanistic Insights and Theoretical Investigations

Reaction Mechanism Elucidation for Synthetic Pathways and Transformations

The primary synthetic route to Methyl 3-(2-ethylpiperidin-1-yl)propanoate is the aza-Michael addition, a type of conjugate addition reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic addition of a secondary amine, 2-ethylpiperidine (B74283), to an α,β-unsaturated carbonyl compound, methyl acrylate (B77674). researchgate.net

The mechanism proceeds through a well-defined sequence of steps:

Nucleophilic Attack : The reaction is initiated by the lone pair of electrons on the nitrogen atom of the 2-ethylpiperidine ring. This nitrogen acts as the nucleophile (the Michael donor). wikipedia.org It attacks the electron-deficient β-carbon of the methyl acrylate (the Michael acceptor). This is because the carbonyl group of the ester withdraws electron density across the double bond, creating a partial positive charge on the β-carbon, making it electrophilic. youtube.com

Formation of an Enolate Intermediate : The nucleophilic attack results in the formation of a new carbon-nitrogen bond and the simultaneous breaking of the carbon-carbon π bond in the methyl acrylate. The electrons from the π bond are pushed onto the α-carbon, forming a resonance-stabilized enolate intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate carries a negative charge that is delocalized between the α-carbon and the oxygen atom of the carbonyl group.

Protonation : The final step involves the protonation of the enolate intermediate. A proton is abstracted from a proton source, which could be the solvent or a trace amount of acid or water, to neutralize the negative charge on the α-carbon. wikipedia.org This step yields the final product, this compound.

Computational Chemistry and Quantum Mechanical Studies of Molecular Properties

Computational studies provide significant insights into the structure, reactivity, and electronic nature of this compound. While specific studies on this exact molecule are not prevalent, data from analogous piperidine (B6355638) derivatives allow for a detailed theoretical characterization.

The three-dimensional structure of this compound is defined by the conformation of its six-membered piperidine ring.

Piperidine Ring Conformation : Similar to cyclohexane, the piperidine ring adopts a stable chair conformation to minimize steric and torsional strain. wikipedia.org In this conformation, substituents can occupy either axial or equatorial positions.

Substituent Orientation : For the 2-ethylpiperidine moiety, the ethyl group at the C2 position preferentially occupies the equatorial position to minimize steric hindrance with the rest of the ring. Similarly, the N-propanoate substituent is also expected to favor an orientation that minimizes steric clashes.

Geometry Optimization : Quantum mechanical calculations, typically using Density Functional Theory (DFT) methods, can be employed to determine the most stable, lowest-energy geometry of the molecule. researchgate.netdergipark.org.tr These calculations optimize bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. For N-methylpiperidine, the equatorial conformation is known to be significantly more stable than the axial one. wikipedia.org

| Parameter | Predicted Value | Comment |

|---|---|---|

| Ring Conformation | Chair | Most stable conformation for six-membered rings, minimizing strain. wikipedia.org |

| 2-Ethyl Group Position | Equatorial | Minimizes 1,3-diaxial steric interactions, leading to greater stability. wikipedia.org |

| N-H Axial vs. Equatorial Stability (in parent piperidine) | Equatorial more stable | The equatorial conformer is found to be more stable in the gas phase. wikipedia.org |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govsapub.org

HOMO : The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring, corresponding to its lone pair of electrons. researchgate.net The energy of the HOMO is related to the molecule's ionization potential and its character as a nucleophile.

LUMO : The LUMO is the orbital that is most likely to accept electrons. The LUMO of this molecule would be distributed over the propanoate group and parts of the piperidine ring. Its energy relates to the electron affinity and the molecule's electrophilic character.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.govmalayajournal.org A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity. dergipark.org.trschrodinger.com Conversely, a large HOMO-LUMO gap indicates high stability. nih.gov

| Property | Typical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.0 eV | Indicates electron-donating capability (nucleophilicity). malayajournal.org |

| LUMO Energy | -1.0 to -1.5 eV | Indicates electron-accepting capability (electrophilicity). malayajournal.org |

| HOMO-LUMO Energy Gap (ΔE) | ~4.0 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. malayajournal.org |

The distribution of electrons within the molecule dictates its reactive sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) : MEP maps are color-coded visualizations of the total electron density of a molecule. malayajournal.org For this compound, the MEP map would show a region of high negative potential (typically colored red) around the nitrogen atom due to its lone pair, confirming this site as the primary center for nucleophilic attack. malayajournal.orgresearchgate.net Regions of positive potential (colored blue) would be located around the hydrogen atoms, particularly those adjacent to the nitrogen.

Atomic Charges : Methods like Mulliken population analysis can be used to calculate the partial charge on each atom. researchgate.net These calculations would further quantify the nucleophilic character of the piperidine nitrogen, which would possess a significant negative partial charge. The carbonyl carbon of the ester group would carry a partial positive charge, making it an electrophilic site.

Calculation : The dipole moment can be calculated computationally, providing a vector quantity with both magnitude and direction. dergipark.org.trresearchgate.net

Polarity : Due to the presence of the electronegative nitrogen atom and the polar ester group, this compound is a polar molecule. The calculated dipole moment would be non-zero.

| Property | Predicted Characteristic | Implication |

|---|---|---|

| Most Nucleophilic Center | Piperidine Nitrogen | Site of reaction with electrophiles. researchgate.net |

| Primary Electrophilic Center | Ester Carbonyl Carbon | Potential site of reaction with nucleophiles. |

| Dipole Moment | Non-zero | Indicates a polar molecule, influencing solubility and intermolecular forces. dergipark.org.tr |

Molecular Recognition and Binding Mechanism Studies (Non-Clinical Focus)

The structural and electronic features of this compound govern its ability to engage in non-covalent interactions, which are the basis of molecular recognition.

Hydrogen Bonding : The nitrogen atom in the piperidine ring, with its lone pair of electrons, can act as a hydrogen bond acceptor. While it lacks a hydrogen atom for donation (being a tertiary amine), it can interact with hydrogen bond donors like alcohols or water.

Electrostatic and Dipole-Dipole Interactions : As a polar molecule, it can interact with other polar molecules through dipole-dipole forces. The electron-rich nitrogen and electron-poor regions of the molecule can engage in electrostatic interactions with complementary sites on a binding partner.

Van der Waals and Hydrophobic Interactions : The ethyl group and the aliphatic carbon backbone of the piperidine ring and propanoate chain are nonpolar. These regions can participate in van der Waals forces and hydrophobic interactions, which are crucial for binding within nonpolar cavities of larger host molecules or on surfaces. researchgate.net

Protein-Ligand Docking Simulations for Putative Binding Sites

While specific protein-ligand docking studies for "this compound" are not extensively documented in publicly available literature, the broader class of piperidine derivatives has been the subject of numerous computational investigations to elucidate their binding modes with various protein targets. nih.govnih.gov These studies provide a framework for predicting the potential interactions of the title compound.

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of a protein and then using a scoring function to rank them. mdpi.com This methodology is instrumental in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. researchgate.netresearchgate.net

For piperidine-containing molecules, a common target for docking studies is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and neurological disorders. nih.govresearchgate.net Docking studies of piperidine derivatives with the σ1 receptor have revealed a binding pocket that accommodates the piperidine ring, with key interactions often involving the positively charged nitrogen atom and hydrophobic interactions with surrounding amino acid residues. nih.govresearchgate.net

Putative Binding Interactions:

Based on the general principles derived from docking studies of similar piperidine derivatives, the following putative interactions for "this compound" can be hypothesized:

Ionic Interaction: The tertiary amine of the piperidine ring, which is likely protonated at physiological pH, can form a crucial ionic bond or a strong hydrogen bond with an acidic amino acid residue (e.g., Aspartate or Glutamate) within a receptor's binding site. nih.gov

Hydrophobic Interactions: The ethyl group at the C2 position of the piperidine ring and the propanoate tail can engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine) in the binding pocket. nih.govresearchgate.net

Hydrogen Bonding: The carbonyl oxygen of the methyl propanoate group can act as a hydrogen bond acceptor, forming interactions with suitable donor residues (e.g., Tyrosine, Serine, Threonine).

These hypothetical interactions are summarized in the table below.

| Functional Group of this compound | Potential Interacting Amino Acid Residue Types | Type of Interaction |

| Piperidine Nitrogen (protonated) | Aspartate, Glutamate | Ionic Interaction / Hydrogen Bond |

| Ethyl Group | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic Interaction |

| Propanoate Chain | Alanine, Valine, Leucine | Hydrophobic Interaction |

| Carbonyl Oxygen | Tyrosine, Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond |

It is important to emphasize that these are predicted interactions, and their confirmation would require dedicated docking and molecular dynamics simulation studies on "this compound" with specific protein targets.

Conformational Analysis of the Piperidine Ring System and its Derivatives

The biological activity of cyclic molecules like "this compound" is intrinsically linked to their three-dimensional structure. The piperidine ring is not planar and can adopt several conformations, with the most stable being the chair conformation . nih.govias.ac.in Other higher-energy conformations include the boat and twist-boat forms. ias.ac.inrsc.org

In the chair conformation, the substituents on the ring can occupy either axial or equatorial positions. The relative stability of these two orientations is a critical aspect of conformational analysis. For a 2-substituted piperidine, such as the one in the title compound, the ethyl group can exist in either an axial or equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. nih.gov

However, the conformational preference can be influenced by several factors, including the electronic environment of the nitrogen atom. nih.gov For instance, when the nitrogen lone pair participates in conjugation, such as in N-acyl or N-aryl piperidines, a phenomenon known as pseudoallylic strain can favor the axial orientation for a 2-substituent. nih.gov In "this compound", the nitrogen is an alkylated tertiary amine, suggesting that steric factors are likely to be the dominant influence on the conformation of the ethyl group.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are frequently employed to calculate the relative energies of different conformers. researchgate.netnih.gov These calculations can provide valuable data on the most probable conformations in different environments (gas phase or solution).

The table below summarizes the key conformations of a generic 2-substituted piperidine ring.

| Conformation | Description | Relative Energy |

| Chair (Equatorial) | The substituent occupies a position in the "equator" of the ring. | Generally lower (more stable) |

| Chair (Axial) | The substituent occupies a position parallel to the axis of the ring. | Generally higher (less stable) due to 1,3-diaxial interactions |

| Twist-Boat | A flexible conformation that is an intermediate between the chair and boat forms. | Higher than the chair conformation |

| Boat | A less stable conformation with significant steric strain. | Highest energy |

The specific conformational equilibrium of "this compound" will be determined by the energetic balance between these different forms. Understanding the predominant conformation is crucial, as it dictates the spatial arrangement of the functional groups and, consequently, how the molecule interacts with its biological targets.

Structure Activity Relationship Sar Studies and Design Principles

Impact of Substituent Position and Nature on Chemical Reactivity and Interactions

The presence of an ethyl group at the 2-position of the piperidine (B6355638) ring introduces significant steric and conformational effects. This alkyl substituent can influence the molecule's shape and how it approaches and binds to other molecules or surfaces.

The ethyl group, being a bulky substituent, can induce steric hindrance, which may either be a desirable feature or a limitation depending on the intended application. nih.gov This steric bulk can control the regioselectivity of reactions by shielding certain parts of the molecule from attack. nih.gov Furthermore, the position of the ethyl group influences the conformational equilibrium of the piperidine ring, favoring certain chair or boat conformations. acs.orglookchem.com The conformational preference of the piperidine ring is a key factor in determining the spatial orientation of the entire molecule, which is critical for its interaction with specific binding sites on biological macromolecules. nih.govresearchgate.net

Studies on related 2-substituted piperidine derivatives have shown that the nature and size of the alkyl group can significantly impact analgesic and other biological activities. researchgate.netnih.govpjps.pk The ethyl group's influence on the lipophilicity of the molecule can also affect its ability to cross biological membranes.

The methyl propanoate side chain is another key functional group that critically influences the compound's properties. Ester groups are known to be susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. rsc.orgresearchgate.net The rate of hydrolysis of the methyl propanoate ester can be a determining factor in the compound's stability and duration of action in a biological system.

Comparative Analysis of Methyl 3-(2-ethylpiperidin-1-yl)propanoate with Analogous Piperidine and Propanoate Derivatives

To better understand the unique properties of this compound, it is instructive to compare it with its structural analogs. This comparative approach allows for the elucidation of the specific contributions of the 2-ethyl group and the methyl propanoate side chain.

| Compound Name | Piperidine Substitution | Side Chain | Key Differentiating Feature |

| This compound | 2-Ethyl | Methyl 3-propanoate | Presence of 2-ethyl group |

| Methyl 3-(piperidin-1-yl)propanoate | Unsubstituted | Methyl 3-propanoate | Lack of substitution on the piperidine ring |

| Ethyl 3-(2-ethylpiperidin-1-yl)propanoate | 2-Ethyl | Ethyl 3-propanoate | Ethyl ester instead of methyl ester |

| Methyl 2-methyl-3-(piperidin-1-yl)propanoate | Unsubstituted | Methyl 2-methyl-3-propanoate | Methyl group on the propanoate chain |

The absence of the 2-ethyl group in Methyl 3-(piperidin-1-yl)propanoate would likely result in a more flexible piperidine ring with different conformational preferences. This could lead to altered binding affinities and reactivity profiles compared to the title compound.

Replacing the methyl ester with an ethyl ester, as in Ethyl 3-(2-ethylpiperidin-1-yl)propanoate , would slightly increase the lipophilicity and steric bulk of the side chain. This modification could influence the rate of hydrolysis and the compound's interaction with hydrophobic pockets in a binding site.

Introducing a methyl group on the propanoate chain, as in Methyl 2-methyl-3-(piperidin-1-yl)propanoate , would create a chiral center and introduce additional steric hindrance near the ester group. This could significantly impact both the reactivity of the ester and the stereoselectivity of its interactions.

Principles of Molecular Design for Tailored Chemical Interactions and Transformations

The insights gained from SAR studies of this compound and its analogs can be applied to the rational design of new molecules with specific, tailored properties. nih.govmdpi.comscirp.org The principles of molecular design in this context revolve around the strategic manipulation of the piperidine scaffold and its substituents to optimize desired interactions and chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of these molecules with their chemical or biological activities. nih.govnih.govmdpi.comresearchgate.net These models can then be used to predict the properties of novel, unsynthesized compounds, thereby guiding the design process.

Key molecular design considerations for piperidine derivatives like this compound include:

Conformational Control: Introducing substituents on the piperidine ring to lock it into a specific, biologically active conformation.

Modulation of Physicochemical Properties: Adjusting lipophilicity, polarity, and hydrogen bonding capacity through modifications to the side chains to enhance properties like solubility and membrane permeability.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar steric and electronic properties to fine-tune activity and reduce potential liabilities.

Introduction of Recognition Elements: Incorporating specific functional groups that can form key interactions, such as hydrogen bonds or ionic bonds, with a target molecule.

By systematically applying these principles, chemists can design and synthesize new piperidine derivatives with improved reactivity, enhanced binding affinity, and tailored chemical properties for a wide range of applications.

Exploratory Applications in Chemical Biology and Advanced Synthetic Materials Research

Role as Synthetic Intermediates in the Construction of Complex Organic Molecules

Methyl 3-(2-ethylpiperidin-1-yl)propanoate can serve as a valuable intermediate in the synthesis of more complex molecules, particularly in the construction of alkaloid skeletons and other nitrogen-containing natural products. The 2-ethylpiperidine (B74283) core is a structural motif found in various alkaloids, and this compound provides a pre-formed ring system that can be further elaborated. Synthetic chemists can utilize the ester functionality of the propanoate side chain for various transformations, such as reduction to an alcohol, amidation, or as a handle for carbon-carbon bond formation. For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments to build larger, more intricate molecular architectures. The synthesis of novel pharmaceutical analogues often involves the use of such piperidine-containing building blocks. nih.govnih.gov

Investigation as Building Blocks for Chemically Active Scaffolds (Non-Clinical Context)

In the field of chemical biology, the development of novel molecular scaffolds is crucial for exploring biological processes. mdpi.com The piperidine (B6355638) ring is a well-established "privileged scaffold" due to its ability to interact with a variety of biological targets. nih.govnih.gov this compound can be investigated as a foundational building block for creating libraries of compounds with potential bioactivity. researchgate.net By modifying the ethyl group or the propanoate chain, researchers can systematically alter the compound's steric and electronic properties to probe interactions with proteins and other biomolecules in non-clinical settings. researchgate.net These studies are fundamental to understanding structure-activity relationships and for the initial design of compounds for various research applications. tandfonline.com

Studies on Enzyme Substrate Reactivity and Binding Mechanisms (e.g., Cholinesterase Interactions, excluding therapeutic efficacy)

Piperidine derivatives are known to interact with various enzymes, including cholinesterases. acgpubs.orgresearchgate.netnih.govnih.govuj.edu.pl While direct studies on this compound are not prominent, its structure suggests it could be a subject of interest for investigating enzyme-substrate binding. The tertiary amine of the piperidine ring can be protonated at physiological pH, allowing for potential ionic interactions within an enzyme's active site. Researchers could explore how the 2-ethyl group and the methyl propanoate side chain influence the binding affinity and orientation of the molecule within the active site gorge of enzymes like acetylcholinesterase or butyrylcholinesterase. Such studies, conducted in a purely research context, would contribute to a deeper understanding of the molecular determinants of ligand-enzyme recognition without assessing any therapeutic potential.

Application in the Design and Synthesis of Chemical Probes (e.g., Radiolabeled Analogs for Chemical Research)

Chemical probes are essential tools for studying biological systems. The scaffold of this compound could be adapted for the synthesis of such probes. For instance, the propanoate ester could be modified to incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag. Furthermore, the synthesis of radiolabeled analogs, for example by incorporating isotopes like carbon-14 (B1195169) or tritium, would enable researchers to trace the compound's distribution and metabolism in in vitro and in vivo research models. mdpi.comnih.govescholarship.org These chemical probes would be valuable for target identification and validation studies in fundamental chemical biology research. mdpi.com

Development of Compounds for Non-Therapeutic Biological Studies (e.g., Insecticidal Activity)

The vast chemical space of piperidine derivatives has been explored for various non-therapeutic biological applications, including in agriculture. google.com There is a continuous search for new compounds with insecticidal or other pesticidal activities. nih.govfrontiersin.orgresearchgate.netnih.gov this compound could be used as a lead structure for the development of novel compounds for such purposes. By creating a library of derivatives with variations in the substituents on the piperidine ring and modifications to the side chain, researchers could screen for activity against various pests. These studies would be aimed at identifying new chemical entities for crop protection research, completely separate from any human therapeutic applications.

Contributions to Specialty Chemicals and Materials Science Research

The applications of piperidine derivatives extend beyond the life sciences into materials science. ijnrd.org For example, certain piperidine compounds are used as stabilizers for synthetic polymers. google.com The structural characteristics of this compound, including its tertiary amine and ester group, suggest it could be investigated as a monomer or an additive in the synthesis of specialty polymers. Its incorporation could potentially influence the physical and chemical properties of the resulting materials, such as their thermal stability, solubility, or surface characteristics. Research in this area would focus on creating novel materials with tailored properties for a range of industrial applications.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficient and Sustainable Synthesis

The synthesis of N-substituted piperidines, such as Methyl 3-(2-ethylpiperidin-1-yl)propanoate, traditionally relies on methods that can be improved in terms of efficiency, stereoselectivity, and sustainability. Future research should focus on developing advanced catalytic systems to address these challenges.

Current synthetic routes to substituted piperidines often involve multi-step processes, hydrogenation of pyridine (B92270) precursors, or intramolecular cyclizations. nih.gov While effective, these methods can require harsh conditions, expensive metal catalysts like palladium or ruthenium, and may offer limited control over diastereoselectivity. nih.govajchem-a.com A significant avenue for future work lies in the development of novel catalysts that can streamline the synthesis of specifically substituted piperidines.

Promising areas for investigation include:

Enantioselective Catalysis: Developing chiral catalysts for the asymmetric hydrogenation of corresponding pyridine derivatives could provide direct access to specific enantiomers of 2-substituted piperidines. acs.org This would be crucial for later studies on stereochemical impact.

Gold- and Other Metal-Catalyzed Cyclizations: Research into gold-catalyzed amination of alkenes or other transition-metal-catalyzed cyclization cascades could offer new, efficient pathways to construct the substituted piperidine (B6355638) ring system. nih.govajchem-a.com

Biocatalysis: The use of enzymes for C-H oxidation could introduce functional groups onto the piperidine scaffold in a highly selective manner, providing a greener alternative to traditional chemical methods. news-medical.net

Sustainable Catalysts: Investigating the use of earth-abundant metal catalysts, such as those based on nickel or iron, could lead to more cost-effective and environmentally friendly synthetic protocols. nih.govajchem-a.com

The table below outlines potential catalytic systems that could be explored for the synthesis of this compound and its precursors.

| Catalyst Type | Potential Reaction | Advantages | Research Focus |

| Chiral Rhodium/Iridium Complexes | Asymmetric Hydrogenation of Pyridinium Ylides | High enantioselectivity | Design of novel ligands to control stereochemistry at the C2 position. acs.org |

| Gold(I) Complexes | Oxidative Amination of Alkenes | Mild reaction conditions, unique reactivity | Development of intramolecular strategies for piperidine ring formation. nih.gov |

| Heterogeneous Ru/Ni Catalysts | Diastereoselective Hydrogenation | Catalyst recyclability, cis-selectivity | Optimization for specific substitution patterns found in the target molecule. nih.gov |

| Engineered Enzymes (e.g., P450s) | Biocatalytic C-H Oxidation | High regioselectivity and stereoselectivity, green chemistry | Late-stage functionalization of the piperidine ring. news-medical.net |

Advanced Computational Approaches for Predictive Modeling of Reactivity and Conformation

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational approaches can provide deep insights into its reactivity and conformational landscape, which are currently unexplored.

Future research should employ a range of computational methods to build predictive models. researchgate.net

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, determine transition state energies, and predict the regioselectivity of reactions. acs.orgresearchgate.net For instance, modeling the Polonovski-Potier reaction for this specific N-alkyl piperidine could predict the selectivity of iminium ion formation, a key step in further functionalization. acs.org

Quantitative Structure-Activity Relationship (QSAR): Should biological activity be discovered for this compound or its derivatives, QSAR models could be developed to correlate structural features with activity, accelerating the discovery of more potent analogs. mdpi.com

The following table summarizes key computational parameters that could be investigated for this compound.

| Computational Method | Parameter to Investigate | Potential Insight |

| DFT (e.g., wB97XD) | Transition state energies for C-H functionalization | Prediction of the most likely sites for chemical modification. acs.org |

| Molecular Dynamics | Ring conformation (chair/twist-boat) stability | Understanding of the molecule's three-dimensional structure and flexibility. researchgate.net |

| Molecular Electrostatic Potential (MESP) | Mapping of electron-rich and electron-deficient regions | Identification of nucleophilic (nitrogen atom) and electrophilic sites for reactions. mdpi.com |

| ADMET Predictions | Absorption, Distribution, Metabolism, Excretion, Toxicity | Early assessment of drug-like properties for potential pharmaceutical applications. researchgate.net |

Exploration of Stereochemical Impact on Molecular Function and Interactions

This compound possesses a stereocenter at the C2 position of the piperidine ring. The absolute configuration (R or S) at this center, as well as the relative stereochemistry between substituents in more complex future derivatives, will undoubtedly have a profound impact on the molecule's properties and biological interactions.

Key research questions to address include:

How does the (R) vs. (S) configuration at C2 affect the conformational equilibrium of the piperidine ring?

Do the individual enantiomers exhibit different biological activities or pharmacological properties?

In reactions to create further complexity, how does the existing stereocenter direct the stereochemical outcome of the transformation?

Research has shown that for substituted piperidines, different stereoisomers can adopt distinct low-energy conformations to minimize steric strain, such as pseudo A(1,3) strain. nih.govrsc.org For this compound, the interplay between the axial/equatorial preference of the C2-ethyl group and the bulky N-propanoate substituent will be a key determinant of its three-dimensional structure.

Integration into Supramolecular Chemistry and Nanotechnology Research

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The unique structural features of this compound, namely its tertiary amine and ester group, make it a potential building block for the construction of larger, functional supramolecular assemblies.

Future investigations could explore the incorporation of this molecule into various nanomaterials. nih.gov

Self-Assembled Monolayers (SAMs): The ester functionality could be modified to include anchoring groups for surface attachment, while the piperidine moiety could be used to tune surface properties or act as a catalytic site.

Drug Delivery Systems: As a substituted piperidine, the molecule could be part of a larger structure designed for drug delivery. Supramolecular nanoparticles, such as micelles or vesicles, could encapsulate therapeutic agents, with the piperidine component potentially influencing solubility, bioavailability, and interactions with cell membranes. nih.gov

Molecular Scaffolding: The compound could serve as a versatile scaffold. The nitrogen atom can be quaternized to create cationic centers for anion binding, and the ester can be hydrolyzed to a carboxylic acid for hydrogen bonding interactions, enabling the formation of gels, liquid crystals, or other complex materials.

Investigation of Emerging Chemical Reactivity Patterns and Unconventional Transformations

The functionalization of saturated heterocycles like piperidine is a significant challenge in organic synthesis. Future research should focus on exploring new reactivity patterns for this compound, moving beyond classical transformations.

A key target would be the selective C-H functionalization of the piperidine ring. Recent advances have demonstrated methods for the α-functionalization of N-alkyl piperidines via the controlled formation of iminium ions. acs.org Applying such methods to this compound could enable the introduction of a wide range of substituents at the C2 and C6 positions. This would provide a powerful tool for rapidly creating a library of analogs for structure-activity relationship studies.

Unconventional transformations to explore include:

Late-Stage Functionalization: Developing methods to selectively modify the piperidine ring in the final steps of a synthesis would be invaluable for medicinal chemistry programs. acs.org

Ring-Opening and Rearrangement Reactions: Subjecting the molecule to specific catalytic or photolytic conditions could induce novel ring-opening or rearrangement cascades, leading to entirely new molecular skeletons.

Electrochemical Synthesis: Using electrocatalysis for C-C bond formation could provide a sustainable method for further modifying the molecule without the need for stoichiometric chemical oxidants or reductants. news-medical.net

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for applications ranging from catalysis to materials science and medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.